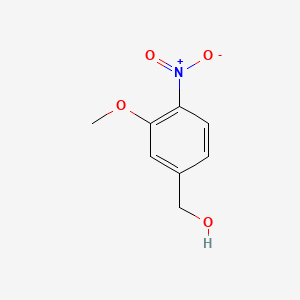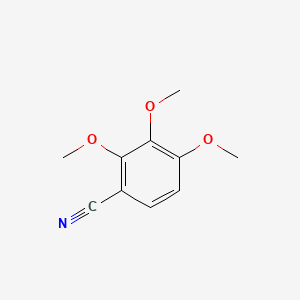![molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hidracina CAS No. 4837-29-0](/img/structure/B1349468.png)
{4-[(Trifluoromethyl)sulfonyl]phenyl}hidracina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine, also known as TFMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Síntesis orgánica
{4-[(Trifluoromethyl)sulfonyl]phenyl}hidracina es una materia prima importante utilizada en la síntesis orgánica . Puede participar en diversas reacciones para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y sustancias.
Productos farmacéuticos
Este compuesto sirve como intermedio en la industria farmacéutica . Se puede utilizar en la síntesis de varios fármacos, contribuyendo al desarrollo de nuevos tratamientos y terapias.
Agroquímicos
This compound también se utiliza en la producción de agroquímicos . Puede ayudar en el desarrollo de nuevos pesticidas, herbicidas y otros productos químicos agrícolas.
Fabricación de tintes
En la industria de los tintes, este compuesto puede servir como un intermedio útil . Puede contribuir a la creación de nuevos colores y pigmentos.
Investigación proteómica
This compound se utiliza como un bioquímico para la investigación proteómica . Puede ayudar en el estudio de las proteínas, sus estructuras y funciones.
Reducción de óxido de grafeno
Este compuesto participa como un reductor basado en fenilhidracina que contiene átomos de flúor en la reducción y funcionalización de un solo paso del óxido de grafeno . Esta aplicación es particularmente importante en el campo de la ciencia de materiales y la nanotecnología.
Mecanismo De Acción
Target of Action
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is a complex compound with multiple potential targets. It has been found to interact with arylthiolate anions , forming electron donor-acceptor (EDA) complexes . This interaction is crucial for its mode of action .
Mode of Action
The compound acts as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms EDA complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The primary biochemical pathway affected by {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine involves the S-trifluoromethylation of thiophenols . This process is facilitated by the formation of EDA complexes with arylthiolate anions and subsequent SET reactions . The compound also participates in the one-step reduction and functionalization of graphene oxide .
Pharmacokinetics
The compound’s molecular weight (17614) and its insolubility in water suggest that its bioavailability may be influenced by these factors.
Result of Action
The primary result of the action of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is the S-trifluoromethylation of thiophenols . This process can lead to the creation of new compounds with potential applications in various fields . Additionally, the compound can participate in the reduction and functionalization of graphene oxide .
Action Environment
The action of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is influenced by environmental factors such as light. The compound’s SET reactions with arylthiolate anions occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be affected by light conditions.
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLORWDYWCBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248728 |
Source


|
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4837-29-0 |
Source


|
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














